6-Bromo-5-chloro-8-fluoroisoquinoline
CAS No.: 2383191-98-6
Cat. No.: VC4451870
Molecular Formula: C9H4BrClFN
Molecular Weight: 260.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2383191-98-6 |
|---|---|
| Molecular Formula | C9H4BrClFN |
| Molecular Weight | 260.49 |
| IUPAC Name | 6-bromo-5-chloro-8-fluoroisoquinoline |
| Standard InChI | InChI=1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H |
| Standard InChI Key | ATPFGBLXXYMKHG-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1C(=C(C=C2F)Br)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The core structure of 6-bromo-5-chloro-8-fluoroisoquinoline consists of a bicyclic system comprising a benzene ring fused to a pyridine ring. Halogen atoms are strategically positioned to influence electronic and steric properties:
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Bromine at position 6 introduces steric bulk and polarizability, enhancing hydrophobic interactions .
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Chlorine at position 5 contributes to electron-withdrawing effects, modulating aromatic electrophilicity.
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Fluorine at position 8 offers high electronegativity, improving metabolic stability and binding affinity .
The SMILES notation (C1=CN=CC2=C1C(=C(C=C2F)Br)Cl) and InChIKey (ATPFGBLXXYMKHG-UHFFFAOYSA-N) encode its connectivity and stereoelectronic features . Computational models predict a planar geometry with slight distortion due to halogen-halogen repulsion between the 5-chloro and 6-bromo substituents .
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 260.49 g/mol | |
| Density | 1.8±0.1 g/cm³ (estimated) | |
| Boiling Point | 340–350°C (predicted) | |
| LogP (Partition Coefficient) | 3.5 | |
| Topological Polar Surface Area | 12.9 Ų |
The logP value of 3.5 indicates moderate lipophilicity, favoring membrane permeability . Its low polar surface area (12.9 Ų) further supports blood-brain barrier penetration, a desirable trait for CNS-targeted therapeutics .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 6-bromo-5-chloro-8-fluoroisoquinoline typically begins with a pre-functionalized isoquinoline core. Two primary strategies are employed:
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Pomeranz-Fritsch Reaction: Constructs the isoquinoline ring via acid-catalyzed cyclization of β-aryl ethanamines.
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Bischler-Napieralski Reaction: Forms the heterocycle through cyclodehydration of β-phenethylamides.
Stepwise Halogenation
Halogen incorporation follows a sequence prioritizing reactivity and positional control:
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Bromination: Electrophilic bromination using Br₂/FeBr₃ at position 6.
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Chlorination: Directed ortho-chlorination via Cl₂/AlCl₃, leveraging the bromine’s directing effects.
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Fluorination: Balz-Schiemann reaction with diazotized aniline intermediates to introduce fluorine at position 8.
Key Challenge: Competitive halogenation at undesired positions necessitates precise temperature control (-10°C for bromination, 0°C for chlorination) and stoichiometric reagent ratios.
Purification and Characterization
Post-synthesis, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate). Purity (>95%) is confirmed by HPLC and NMR . Mass spectrometry (MS) confirms the molecular ion peak at m/z 258.92 [M+H]⁺ .
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for derivatization:
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Suzuki Coupling: Replacing bromine with aryl groups to enhance target specificity.
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Amide Formation: Functionalizing the pyridine nitrogen to improve solubility .
Prodrug Development
Ester prodrugs (e.g., acetylated derivatives) increase oral bioavailability, with hydrolysis in plasma releasing the active compound .
Future Perspectives
Targeted Drug Delivery
Conjugating the compound to nanoparticles (e.g., liposomes) could enhance tumor-specific accumulation .
Computational Modeling
QSAR studies optimizing halogen interactions may yield analogs with improved potency and reduced off-target effects .
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